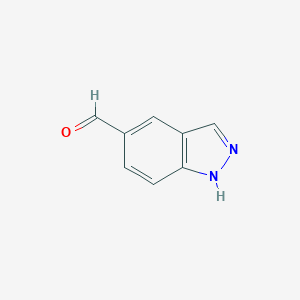
1H-Indazole-5-carbaldehyde
Cat. No. B112364
Key on ui cas rn:
253801-04-6
M. Wt: 146.15 g/mol
InChI Key: YJKMYHNMBGQQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07205294B2
Procedure details


2.60 g (65.00 mmol) sodium hydride (60% in mineral oil) was added batchwise to a solution of 11.64 g (59.08 mmol) 5-bromo-1H-indazole in 150 mL THF under argon within 10 minutes and the mixture was stirred for 15 minutes at RT. The reaction mixture was cooled to −70° C. and within 30 minutes 100.00 mL (130.00 mmol) sec-butyllithium (1.3 M in cyclohexane) were added dropwise, while the temperature was kept below −60° C. The mixture was stirred for a further 2 h at −70° C. and then a solution of 20.00 mL (0.260 mol) DMF in 20 mL THF was added dropwise, while the temperature was kept below −50° C. The reaction mixture was slowly heated to RT and stirred for 16 h. Then the mixture was slowly cooled to 0° C. and slowly 180 mL of 2N aqueous HCl was added dropwise, the mixture was stirred for a further 15 minutes and the pH was adjusted to 9–10 with sat. aqueous sodium bicarbonate solution. The aqueous phase was exhaustively extracted with EtOAc, the combined org. phases were dried over magnesium sulphate and evaporated down i. vac. Column chromatography (silica gel, petroleum ether/EtOAc 1:1 v/v), trituration with hexane and drying i. vac. at 50° C. yielded the product.








Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].Br[C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2.C([Li])(CC)C.CN([CH:21]=[O:22])C.Cl.C(=O)(O)[O-].[Na+]>C1COCC1>[NH:9]1[C:10]2[C:6](=[CH:5][C:4]([CH:21]=[O:22])=[CH:12][CH:11]=2)[CH:7]=[N:8]1 |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
11.64 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NNC2=CC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)[Li]
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 15 minutes at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise, while the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below −60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for a further 2 h at −70° C.
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below −50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was slowly heated to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture was slowly cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for a further 15 minutes
|
|
Duration
|
15 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was exhaustively extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
phases were dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down i
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Column chromatography (silica gel, petroleum ether/EtOAc 1:1 v/v), trituration with hexane and drying i
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 50° C. yielded the product
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
